1-(trifluoromethyl)cyclopropane-1,2-dicarboxylic Acid
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Overview
Description
1-(Trifluoromethyl)cyclopropane-1,2-dicarboxylic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a cyclopropane ring, which is further substituted with two carboxylic acid groups
Preparation Methods
The synthesis of 1-(trifluoromethyl)cyclopropane-1,2-dicarboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of trifluoromethyl-substituted alkenes with diazo compounds under cyclopropanation conditions. The reaction typically requires the use of a rhodium catalyst and proceeds under mild conditions to yield the desired cyclopropane derivative .
Industrial production methods for this compound may involve the large-scale application of similar synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-(Trifluoromethyl)cyclopropane-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or dichloromethane (DCM), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(Trifluoromethyl)cyclopropane-1,2-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into biochemical pathways and mechanisms.
Medicine: Research into the compound’s potential therapeutic effects includes its use as a precursor for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound’s unique properties make it valuable in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1-(trifluoromethyl)cyclopropane-1,2-dicarboxylic acid exerts its effects involves its interaction with specific molecular targets. For example, it can act as an inhibitor of enzymes such as 3-methylaspartase, where it mimics the transition state of the enzyme’s natural substrate . This interaction disrupts the enzyme’s activity, providing a basis for its use in biochemical research and drug development.
Comparison with Similar Compounds
1-(Trifluoromethyl)cyclopropane-1,2-dicarboxylic acid can be compared with other cyclopropane derivatives, such as:
Cyclopropane-1,1-dicarboxylic acid: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
1-(Trifluoromethyl)cyclopropane-1-carboxylic acid:
Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate: An ester derivative with distinct properties and applications in organic synthesis.
The presence of the trifluoromethyl group in this compound imparts unique electronic and steric effects, enhancing its reactivity and making it a valuable compound for various research applications.
Properties
Molecular Formula |
C6H5F3O4 |
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Molecular Weight |
198.10 g/mol |
IUPAC Name |
1-(trifluoromethyl)cyclopropane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C6H5F3O4/c7-6(8,9)5(4(12)13)1-2(5)3(10)11/h2H,1H2,(H,10,11)(H,12,13) |
InChI Key |
PKHUWUZQELPYRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(C(=O)O)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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